N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-14(28)25-16-5-7-17(8-6-16)26-20(29)11-27-13-24-21-19(12-32-22(21)23(27)30)15-3-9-18(31-2)10-4-15/h3-10,12-13H,11H2,1-2H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKXDOWMCPPCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 358.43 g/mol
Structural Features
- The compound features an acetylamino group, a thieno[3,2-d]pyrimidine core, and a methoxyphenyl substituent.
- Its unique structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. This is likely due to its interaction with key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Some derivatives of thieno[3,2-d]pyrimidines have shown antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against a range of cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on HeLa cells | Significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Assess antimicrobial activity against Staphylococcus aureus | Inhibition zone observed at 20 µg/mL concentration. |
| Study 3 | Investigate anti-inflammatory effects in an animal model | Reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
